molecular formula C16H10ClN3OS2 B11317406 N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

Cat. No.: B11317406
M. Wt: 359.9 g/mol
InChI Key: BVBZLNRVCYMAJK-UHFFFAOYSA-N
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Description

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide is a complex organic compound that features a unique combination of benzothiadiazole and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.

    Formation of Benzothiophene Moiety: The benzothiophene ring is often synthesized via the cyclization of 2-chlorobenzaldehyde with elemental sulfur and a base.

    Coupling Reaction: The final step involves coupling the benzothiadiazole and benzothiophene moieties through an amide bond formation, typically using reagents like carbodiimides or acid chlorides under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the benzothiophene ring can be substituted with nucleophiles like amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or sulfoxides.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiophene derivatives.

Scientific Research Applications

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide stands out due to its unique combination of benzothiadiazole and benzothiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H10ClN3OS2

Molecular Weight

359.9 g/mol

IUPAC Name

N-(2,1,3-benzothiadiazol-5-yl)-3-chloro-6-methyl-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C16H10ClN3OS2/c1-8-2-4-10-13(6-8)22-15(14(10)17)16(21)18-9-3-5-11-12(7-9)20-23-19-11/h2-7H,1H3,(H,18,21)

InChI Key

BVBZLNRVCYMAJK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC4=NSN=C4C=C3)Cl

Origin of Product

United States

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